(2-bromo-5-ethynylphenyl)methanol
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Overview
Description
(2-bromo-5-ethynylphenyl)methanol is an organic compound with the molecular formula C9H7BrO It is characterized by the presence of a bromine atom, an ethynyl group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-bromo-5-ethynylphenyl)methanol typically involves the bromination of 5-ethynylphenylmethanol. The reaction is carried out using bromine in the presence of a suitable solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form (2-bromo-5-ethynylphenyl)methane using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide and potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products:
Oxidation: (2-bromo-5-ethynylbenzaldehyde) or (2-bromo-5-ethynylbenzoic acid).
Reduction: (2-bromo-5-ethynylphenyl)methane.
Substitution: (2-azido-5-ethynylphenyl)methanol or (2-cyano-5-ethynylphenyl)methanol.
Scientific Research Applications
(2-bromo-5-ethynylphenyl)methanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of (2-bromo-5-ethynylphenyl)methanol involves its interaction with specific molecular targets. The ethynyl group can participate in reactions with nucleophiles, while the bromine atom can undergo substitution reactions. These interactions can lead to the formation of new compounds with desired biological or chemical properties. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
(2-bromo-4-ethynylphenyl)methanol: Similar structure but with the ethynyl group at the 4-position.
(2-bromo-5-ethynylphenyl)ethanol: Similar structure but with an ethyl group instead of a methyl group.
(2-chloro-5-ethynylphenyl)methanol: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: (2-bromo-5-ethynylphenyl)methanol is unique due to the specific positioning of the bromine and ethynyl groups, which influence its reactivity and potential applications. The presence of the hydroxyl group also adds to its versatility in chemical reactions and biological interactions.
Properties
CAS No. |
2624126-83-4 |
---|---|
Molecular Formula |
C9H7BrO |
Molecular Weight |
211.1 |
Purity |
95 |
Origin of Product |
United States |
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